molecular formula C12H15N3O4S2 B2578083 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-53-7

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2578083
CAS No.: 2034269-53-7
M. Wt: 329.39
InChI Key: USBXXUBCBNPSMK-UHFFFAOYSA-N
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Description

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H15N3O4S2 and its molecular weight is 329.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial Activities

Research by Keivanloo et al. (2020) on hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione, synthesized via a ligand-assisted click reaction, demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria. This synthesis method and the resulting antibacterial properties highlight the potential for designing new therapeutic agents based on similar chemical structures Keivanloo et al., 2020.

Antineoplastic Agents

Koebel et al. (1975) explored thieno[2,3-b]azepin-4-ones for their potential antineoplastic activities, given the reported activity of related compounds. Although preliminary data did not indicate significant activity, this line of research underscores the ongoing exploration of heterocyclic compounds in cancer treatment Koebel et al., 1975.

Enzyme Inhibition

A study by Niwata et al. (1997) on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their ability to selectively inhibit human heart chymase, an enzyme involved in cardiovascular diseases. This research illustrates the therapeutic potential of imidazolidine derivatives in treating cardiovascular conditions Niwata et al., 1997.

Cytotoxicity and ROS Generation

Novotortsev et al. (2021) synthesized selenium-containing dispiro indolinones with significant in vitro cytotoxicity against cancer cell lines and the ability to increase intracellular reactive oxygen species (ROS) levels. This suggests a potential mechanism for their cytotoxic action, highlighting the role of such compounds in cancer research Novotortsev et al., 2021.

Antiproliferative Activity

Chandrappa et al. (2008) synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. The presence of a nitro group on the thiazolidinone moiety and specific aryl ring substitutions were crucial for the antiproliferative activity, indicating the importance of structural features in medicinal chemistry applications Chandrappa et al., 2008.

Properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-2-9-3-4-11(20-9)21(18,19)14-6-8(7-14)15-10(16)5-13-12(15)17/h3-4,8H,2,5-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBXXUBCBNPSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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